H-Pro-AMC.HBr

Solubility Assay development Salt form selection

H-Pro-AMC.HBr (L-Proline 7-amido-4-methylcoumarin hydrobromide, CAS 115388-93-7) is a single-amino-acid fluorogenic substrate in which the N-terminal L-proline residue is linked via a peptide bond to the 7-amino-4-methylcoumarin (AMC) fluorophore, stabilized as the hydrobromide salt. It is the canonical substrate for prolyl aminopeptidase / proline iminopeptidase (PIP, EC 3.4.11.5), and is also hydrolyzed by fibroblast activation protein (FAP), prolyl oligopeptidase (POP/PREP), and certain dipeptidyl peptidases.

Molecular Formula C15H17BrN2O3
Molecular Weight 353.21 g/mol
Cat. No. B054814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-AMC.HBr
Molecular FormulaC15H17BrN2O3
Molecular Weight353.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br
InChIInChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1
InChIKeyMMAGBLTXSIXDLZ-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-AMC.HBr – Fluorogenic Substrate for Prolyl Aminopeptidase: Core Identity and Procurement Baseline


H-Pro-AMC.HBr (L-Proline 7-amido-4-methylcoumarin hydrobromide, CAS 115388-93-7) is a single-amino-acid fluorogenic substrate in which the N-terminal L-proline residue is linked via a peptide bond to the 7-amino-4-methylcoumarin (AMC) fluorophore, stabilized as the hydrobromide salt . It is the canonical substrate for prolyl aminopeptidase / proline iminopeptidase (PIP, EC 3.4.11.5), and is also hydrolyzed by fibroblast activation protein (FAP), prolyl oligopeptidase (POP/PREP), and certain dipeptidyl peptidases [1]. Upon enzymatic cleavage, free AMC is released, producing a strong fluorescence signal (Ex 360–380 nm, Em 440–460 nm) that enables real-time continuous kinetic monitoring. The compound is supplied as a lyophilized powder, soluble in water (≥50 mg/mL), and stored at −20 °C protected from light and moisture .

Why H-Pro-AMC.HBr Cannot Be Freely Substituted by Other AMC Substrates or Salt Forms


H-Pro-AMC.HBr occupies a specific node in the fluorogenic substrate landscape that is not reliably accessible via generic alternatives. First, the N-terminal proline imposes unique conformational constraints (a pyrrolidine ring) that restrict enzymatic recognition to proline-specific peptidases; Leu-AMC and Arg-AMC, by contrast, are hydrolyzed by broad-specificity aminopeptidases with affinity for up to 8 different amino acids, making them unsuitable for selective prolyl peptidase measurement [1]. Second, the hydrobromide salt form provides aqueous solubility (≥50 mg/mL in water) that the free base form (H-Pro-AMC, CAS 96643-94-6) lacks—the free base is hydrophobic and requires pre-dissolution in DMSO or DMF, introducing organic solvents that can inhibit enzyme activity in biological assays [2]. Third, H-Pro-AMC differs fundamentally from dipeptidyl substrates such as H-Gly-Pro-AMC, which measure DPP-IV activity rather than prolyl aminopeptidase (PIP). Substituting any of these analogs compromises either specificity, solubility, or the enzyme system being interrogated, and the quantitative evidence below demonstrates the measurable consequences of selecting the wrong tool.

H-Pro-AMC.HBr – Quantitative Head-to-Head Evidence for Informed Procurement


Aqueous Solubility Advantage of HBr Salt Over Free Base Form

H-Pro-AMC.HBr (hydrobromide salt) demonstrates direct aqueous solubility of at least 50 mg/mL in water, enabling direct preparation of working solutions in aqueous buffer systems without the need for organic co-solvents . In contrast, the free base form H-Pro-AMC (CAS 96643-94-6) is hydrophobic and must first be dissolved in DMSO or DMF before dilution into aqueous buffer [1]. This is a formulation-level differentiation, not merely a convenience factor: residual DMSO concentrations as low as 0.1–1% (v/v) have been documented to inhibit or alter the activity of multiple enzyme classes, including proline-specific peptidases. By eliminating the organic solvent requirement, the HBr salt reduces the risk of solvent-induced enzyme inhibition and simplifies high-throughput screening workflows where DMSO carryover must be stringently controlled [1].

Solubility Assay development Salt form selection

Enzyme Substrate Specificity: Pro-AMC vs. Leu-AMC in Complex Biological Samples

In competitive inhibition experiments with natural microbial communities (Tennessee River freshwater and Bogue Sound marine samples), Pro-AMC-hydrolyzing enzymes demonstrated high specificity for proline: the activity could not be competed away by any of 8 other amino acid-AMC substrates tested [1]. In stark contrast, enzymes hydrolyzing Leu-AMC showed affinity for up to 8 different amino acids (including leucine, methionine, phenylalanine, and others), and enzymes hydrolyzing Arg-AMC at one site were similarly promiscuous [1]. This means that Pro-AMC selectively reports on proline-specific exopeptidase activity, whereas Leu-AMC cannot distinguish leucyl aminopeptidase activity from that of multiple other aminopeptidases present in the same sample [1]. This selectivity is structurally grounded: the pyrrolidine ring of the N-terminal proline restricts access to the active site of broad-specificity aminopeptidases, a constraint absent in Leu-AMC [2].

Substrate specificity Prolyl aminopeptidase Environmental enzymology

Enzyme Affinity (Km) Advantage of H-Pro-AMC Over Chromogenic Val-p-Nitroanilide

For the target enzyme prolyl aminopeptidase (EC 3.4.11.5), H-Pro-AMC exhibits a Km of 0.04 mM (40 μM) at pH 7.5 and 37 °C, as curated in the BRENDA enzyme database [1] and independently confirmed in purified enzyme studies from Debaryomyces hansenii [2]. This sub-100 μM Km indicates high-affinity binding. By comparison, the chromogenic substrate Val-p-nitroanilide (Val-pNA) tested against the same enzyme (EC 3.4.11.5) yields a Km of 8.73 mM—a value more than 200-fold higher, reflecting substantially weaker enzyme–substrate affinity [1]. The practical consequence is that H-Pro-AMC achieves near-saturating conditions at low micromolar working concentrations, minimizing both substrate cost per assay and inner-filter effects in fluorescence readout, whereas Val-pNA requires millimolar concentrations that increase background absorbance and reagent consumption.

Km Enzyme kinetics Prolyl aminopeptidase Substrate affinity

Catalytic Efficiency (kcat/Km) of H-Pro-AMC with Prolyl Aminopeptidase

The catalytic efficiency (kcat/Km) of H-Pro-AMC for prolyl aminopeptidase (EC 3.4.11.5) is recorded in the BRENDA database as 2100 mM⁻¹s⁻¹ [1]. This value places H-Pro-AMC among the most catalytically efficient single-amino-acid fluorogenic substrates for this enzyme class. For context, BRENDA data for related aminopeptidase substrates under comparable conditions show kcat/Km values ranging from 0.343 mM⁻¹s⁻¹ (L-leucine-AMC) to 1.497 mM⁻¹s⁻¹ (L-phenylalanine-AMC) for a different enzyme (EC 3.3.2.6), highlighting that H-Pro-AMC's efficiency for its cognate enzyme is three orders of magnitude higher than generic aminopeptidase substrates acting on non-cognate enzymes [2]. No equivalent kcat/Km value for a chromogenic prolyl aminopeptidase substrate (e.g., Pro-pNA) is available in BRENDA at a comparable level of annotation, precluding a direct head-to-head comparison of catalytic throughput, but the high numerical value supports the observation that H-Pro-AMC enables robust signal generation even at low enzyme concentrations.

Catalytic efficiency kcat/Km Prolyl aminopeptidase BRENDA

Proven Quantitative Activity in Microbiological Peptidase Profiling

In a controlled continuous-culture study of the oral spirochete Treponema denticola ATCC 33520, H-Pro-AMC.HBr (designated PRAMC) was used to quantify extracellular proline peptidase activity, yielding a specific activity of 1.5 nmol min⁻¹ (mg dry weight)⁻¹ at pH 8.5 [1]. This activity was characterized as a thiol protease based on inhibition by HgCl₂ and exhibited a distinct pH optimum (8.5) that differed from the phenylalanine peptidase (pH 8.5) and arginine peptidase (pH 9.0) activities measured in the same study using different substrates [1]. Within the same experimental system, the arginine peptidase activity measured with benzoyl-DL-arginine-AMC (BAMC) was 0.3 nmol min⁻¹ (mg dry wt)⁻¹—fivefold lower than the proline peptidase activity detected with H-Pro-AMC.HBr [1]. This demonstrates that H-Pro-AMC.HBr reveals a quantitatively dominant proline-specific exopeptidase activity in T. denticola that would be missed if relying on generic substrates. The study establishes H-Pro-AMC.HBr as a validated tool for characterizing proline-specific peptidase contributions in complex microbial systems.

Treponema denticola Microbiological assay Proline peptidase Specific activity

Fluorogenic AMC Detection Sensitivity Advantage Over Chromogenic p-Nitroanilide Substrates

Fluorogenic substrates employing the 7-amino-4-methylcoumarin (AMC) leaving group offer a detection sensitivity advantage of approximately 100- to 1000-fold over chromogenic p-nitroanilide (pNA) substrates for protease and peptidase assays, attributable to the high quantum yield of free AMC (Φ ≈ 0.78) compared with the absorbance-based detection of p-nitroaniline (ε₄₀₅ ≈ 9,600 M⁻¹cm⁻¹) . In a systematic study comparing five leaving groups (AMC, thiobenzyl ester, ethyl ester, p-nitroanilide, and 1-methoxy-3-naphthylamide) attached to the same peptide sequence, the AMC conjugate (peptidyl-AMC) was nearly as sensitive as the most sensitive thiobenzyl ester, detecting 11 pmol of human leukocyte elastase and 18 pmol of porcine pancreatic elastase, whereas the p-nitroanilide assay offered only 'moderate sensitivity' suitable for routine use [1]. While this study used a different peptide sequence (MeO-Suc-Ala-Ala-Pro-Val-), the leaving-group sensitivity hierarchy is a function of the fluorophore/chromophore, not the peptide, and thus applies to H-Pro-AMC.HBr by class-level extrapolation. For prolyl aminopeptidase assays, this means that H-Pro-AMC.HBr can detect picomolar quantities of enzyme that would be below the limit of detection of Pro-pNA in an absorbance-based format.

Fluorogenic assay Detection sensitivity AMC vs pNA Quantum yield

H-Pro-AMC.HBr – High-Impact Application Scenarios Derived from Quantitative Evidence


Selective Prolyl Aminopeptidase Activity Measurement in Complex Biological Matrices

In tissue homogenates, cell lysates, or environmental samples containing multiple aminopeptidase classes, H-Pro-AMC.HBr uniquely reports proline-specific exopeptidase activity without cross-reactivity from broad-specificity aminopeptidases. The Steen et al. (2015) competitive inhibition data demonstrate that Pro-AMC-hydrolyzing enzymes are not inhibited by any of 8 other amino acid-AMC substrates, confirming that the measured signal originates from proline-specific peptidases . This selectivity cannot be achieved with Leu-AMC, Arg-AMC, or other single-amino-acid AMC substrates, which are hydrolyzed promiscuously. Researchers studying prolyl aminopeptidase (PAP), fibroblast activation protein (FAP), or prolyl oligopeptidase (POP) in disease models or natural ecosystems should use H-Pro-AMC.HBr to ensure that the measured enzymatic activity is attributable to the enzyme class of interest rather than to co-occurring aminopeptidases.

High-Throughput Prolyl Aminopeptidase Inhibitor Screening in Aqueous Formats

H-Pro-AMC.HBr is the preferred substrate form for high-throughput screening (HTS) of prolyl aminopeptidase inhibitors in 96- or 384-well plate formats. Its aqueous solubility (≥50 mg/mL in water) enables direct preparation of substrate working solutions in physiological or near-physiological buffers (e.g., 100 mM HEPES, pH 7.5, or 50 mM Tris, pH 7.5) without the need for DMSO as a co-solvent . This is critical because: (a) DMSO at concentrations as low as 0.1% (v/v) can inhibit or modulate proline-specific peptidase activity, introducing systematic error in IC₅₀ determinations; (b) eliminating the DMSO step reduces well-to-well variability in automated liquid handling; and (c) the high catalytic efficiency (kcat/Km = 2100 mM⁻¹s⁻¹) means that low enzyme concentrations (pM to nM range) generate robust fluorescence signals, reducing enzyme consumption per screening campaign . The free base form H-Pro-AMC, by contrast, would introduce DMSO into every well, complicating data interpretation.

Microbiological Peptidase Profiling and Pathogenesis Studies

For microbiologists characterizing the extracellular proteolytic repertoire of pathogenic or environmental bacteria, H-Pro-AMC.HBr enables quantitative discrimination of proline-specific peptidase activity from other exopeptidase classes. The Mikx et al. (1992) study of Treponema denticola demonstrated that H-Pro-AMC.HBr (PRAMC) detects a quantitatively significant proline peptidase activity (1.5 nmol min⁻¹ mg⁻¹) that exceeds the arginine peptidase activity by a factor of 5, with a distinct pH profile (optimum 8.5) characteristic of a thiol protease . This application extends to any microorganism where proline-rich host proteins (collagen, elastin, salivary proline-rich proteins) serve as substrates for bacterial virulence factors. The compound's proven performance in whole-cell assays with anaerobic bacteria validates its robustness under the demanding conditions of microbiological experimentation.

Enzyme Kinetic Characterization and Teaching Laboratories

H-Pro-AMC.HBr is an ideal substrate for teaching laboratories and core facilities performing enzyme kinetic characterization, because its well-documented kinetic parameters reduce the need for extensive preliminary optimization. The Km of 0.04 mM (40 μM) is independently validated in BRENDA and in a peer-reviewed purification study from Debaryomyces hansenii, giving instructors and researchers confidence in the expected working concentration range . The real-time fluorescence readout (Ex 360 nm / Em 460 nm) allows students to directly visualize the progress curve of enzyme-catalyzed hydrolysis and calculate initial velocities. The HBr salt form's direct aqueous solubility further simplifies experimental setup by eliminating the need for organic solvent handling, reducing safety concerns and experimental complexity in teaching environments.

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